N-Methyl-1-(pyrazin-2-yl)methanamine hydrochloride
Description
N-Methyl-1-(pyrazin-2-yl)methanamine hydrochloride is a heterocyclic amine hydrochloride derivative featuring a pyrazine ring linked to a methylaminomethyl group. Pyrazine-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and central nervous system (CNS) activity . The pyrazine moiety contributes to π-π stacking interactions in biological targets, while the methylamine group enhances solubility and bioavailability .
Properties
IUPAC Name |
N-methyl-1-pyrazin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-7-4-6-5-8-2-3-9-6;/h2-3,5,7H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSDNILQKHHNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CN=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Pyrazine-2-Carboxaldehyde
The most widely reported synthesis involves reductive amination of pyrazine-2-carboxaldehyde with methylamine. In a standard procedure, pyrazine-2-carboxaldehyde reacts with methylamine hydrochloride in methanol under inert atmosphere, followed by reduction with sodium cyanoborohydride (NaBH3CN) at 0–5°C . The reaction proceeds via imine intermediate formation, with yields ranging from 65–78% after hydrochloride salt precipitation .
Key Variables :
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Solvent : Methanol or ethanol enhances imine stability.
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pH : Maintained at 6–7 using acetic acid to prevent over-reduction.
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Temperature : Controlled below 10°C to minimize side reactions .
A patent by EP1358179B1 details an optimized protocol using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base, achieving 82% yield at 25°C . Industrial adaptations employ continuous flow reactors to improve throughput, reducing reaction time from 24 hours to 2–3 hours .
Nucleophilic Substitution of 2-Chloropyrazine
An alternative route utilizes 2-chloropyrazine and N-methylmethanamine. In a two-step process, 2-chloropyrazine undergoes nucleophilic substitution with methylamine in tetrahydrofuran (THF) at 80°C for 12 hours, followed by HCl gas treatment to precipitate the hydrochloride salt . This method yields 70–75% product but requires careful exclusion of moisture to avoid hydrolysis .
Comparative Data :
| Parameter | Reductive Amination | Nucleophilic Substitution |
|---|---|---|
| Yield | 65–82% | 70–75% |
| Reaction Time | 2–24 h | 12–18 h |
| Purity (HPLC) | >98% | 95–97% |
| Scalability | High (flow reactors) | Moderate (batch reactors) |
Hydrolysis of N-(Diphenylmethylidene) Methanamine Intermediates
US8513415B2 discloses a method starting with 2,3-dichloropyrazine and N-(diphenylmethylidene)methanamine . The intermediates are hydrolyzed using hydrochloric acid in dichloromethane, yielding this compound in 68% yield . This approach avoids lacrymatory chloromethyl pyrazine intermediates, enhancing safety .
Mechanistic Insight :
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Coupling : 2,3-Dichloropyrazine reacts with the Schiff base at 40°C in THF.
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Hydrolysis : Acidic cleavage of the diphenylmethylidene group releases the free amine, which is precipitated as HCl salt .
Catalytic Amination Under Microwave Irradiation
Recent advances employ microwave-assisted synthesis to reduce reaction times. A mixture of pyrazine-2-carboxaldehyde, methylamine hydrochloride, and NaBH3CN in acetonitrile irradiated at 100°C for 15 minutes achieves 80% yield . This method is optimal for small-scale batches (<100 g) but faces challenges in heat dissipation during scale-up .
Industrial Production and Optimization
Large-scale manufacturing prioritizes cost efficiency and safety. A patented continuous flow system couples reductive amination with in-line crystallization, producing 50 kg batches with 85% yield and >99% purity . Critical parameters include:
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Residence Time : 30 minutes in tubular reactors.
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Workup : Automated pH adjustment and anti-solvent crystallization .
Comparative Analysis of Methodologies
Efficiency : Reductive amination offers the best balance of yield and scalability, while microwave methods excel in speed for research-scale synthesis .
Purity : Hydrolysis routes produce fewer byproducts but require stringent solvent drying .
Safety : Flow chemistry systems minimize exposure to toxic intermediates, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(pyrazin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Scientific Research Applications
Neuropharmacology
Research indicates that N-Methyl-1-(pyrazin-2-yl)methanamine hydrochloride acts as a modulator of neurotransmitter systems, particularly influencing serotonin receptors. It has been shown to exhibit agonistic activity at the 5-HT_2C receptor, which is implicated in mood regulation and appetite control. This property positions it as a potential candidate for treating mood disorders and obesity .
Anticancer Activity
Studies have demonstrated that derivatives of N-Methyl-1-(pyrazin-2-yl)methanamine may possess anticancer properties. For instance, compounds structurally related to this methanamine have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Inhibition of Enzymatic Activity
The compound has also been investigated for its potential as an inhibitor of phosphodiesterase enzymes (PDEs). PDE inhibitors play crucial roles in various signaling pathways and are being explored for their therapeutic effects in cardiovascular diseases and erectile dysfunction .
Case Study 1: Neuropharmacological Effects
A study explored the effects of this compound on cognitive functions in animal models. The findings suggested that administration of the compound improved performance in tasks assessing memory and learning, likely due to its action on serotonin pathways .
Case Study 2: Anticancer Properties
In vitro studies assessed the efficacy of N-Methyl-1-(pyrazin-2-yl)methanamine derivatives against various cancer cell lines. Results indicated significant cytotoxic effects, with mechanisms involving mitochondrial dysfunction and oxidative stress pathways being elucidated .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-Methyl-1-(pyrazin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Antimicrobial Activity
Compound 2d (N-methyl-1-(5-nitro-2-furyl)methanamine hydrochloride) demonstrated potent antimicrobial activity, attributed to the electron-withdrawing nitro group on the furan ring, which enhances reactivity with microbial enzymes . In contrast, pyrazine derivatives are less studied for antimicrobial effects but show promise in CNS applications due to their ability to cross the blood-brain barrier .
Biological Activity
N-Methyl-1-(pyrazin-2-yl)methanamine hydrochloride is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazine ring, which contributes to its unique chemical properties. The compound can be represented by the following molecular formula:
- Molecular Formula : C7H10ClN3
- Molecular Weight : Approximately 175.63 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to modulate enzyme activities and receptor interactions, influencing cellular processes such as signal transduction and gene expression. Current research is focused on identifying the precise molecular targets and pathways involved in its action .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various pathogens, including bacteria and viruses. The compound's structure allows it to penetrate microbial membranes effectively, leading to cell disruption and death.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effects | |
| Escherichia coli | Moderate inhibition | |
| Mycobacterium tuberculosis | Potential inhibitor |
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting potential therapeutic applications in oncology.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 1.05 ± 0.17 | |
| MCF-7 (Breast Cancer) | 1.28 ± 0.25 | |
| HeLa (Cervical Cancer) | 0.98 ± 0.08 |
Case Studies
Several studies have explored the biological activity of this compound:
- Antimycobacterial Activity : A study investigated the compound's efficacy against Mycobacterium tuberculosis. Results indicated that it could inhibit bacterial growth at low concentrations, suggesting its potential as a treatment for tuberculosis .
- Cytotoxicity in Cancer Cells : Another study focused on the compound's effects on human cancer cell lines, revealing that it induced apoptosis in A549 cells through modulation of c-Met signaling pathways .
- Broad-Spectrum Antimicrobial Effects : Research highlighted its broad-spectrum antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
Q & A
Basic: What are the recommended methods for synthesizing N-Methyl-1-(pyrazin-2-yl)methanamine hydrochloride?
Methodological Answer:
A plausible synthesis route involves:
Imine Formation : React pyrazine-2-carbaldehyde with methylamine in a polar solvent (e.g., ethanol) under reflux to form the Schiff base (imine intermediate).
Reduction : Reduce the imine using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the secondary amine.
Salt Formation : Treat the free base with hydrochloric acid (HCl) in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates via recrystallization or column chromatography. For scale-up, optimize stoichiometry and solvent choice to improve yield .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the structure (e.g., pyrazine ring protons at δ 8.5–9.5 ppm, methylamine protons at δ 2.5–3.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS should match the exact mass of 201.1312 Da (C₇H₁₁ClN₄; [M+H]⁺) .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.
- Solubility : Slightly soluble in DMSO and methanol (~1–5 mg/mL at 25°C); insoluble in non-polar solvents .
Basic: How should this compound be handled and stored to ensure stability?
Methodological Answer:
- Handling : Use nitrile gloves, lab coat, and safety goggles. Perform reactions in a fume hood to avoid inhalation. For spills, neutralize with sodium bicarbonate before disposal .
- Storage : Keep in airtight, light-resistant containers under nitrogen at 4°C. Desiccate to prevent hygroscopic degradation. Stability confirmed for ≥12 months under these conditions .
Advanced: How can the crystal structure of this compound be determined using SHELXL?
Methodological Answer:
Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K. Collect data to a resolution of ≤0.8 Å.
Structure Solution : Employ direct methods (SHELXT) for phase determination.
Refinement (SHELXL) :
- Apply anisotropic displacement parameters for non-H atoms.
- Use restraints for disordered regions (e.g., methyl groups).
- Validate with R₁ < 5% and wR₂ < 10%.
- Deposit CIF files in the Cambridge Structural Database (CSD) .
Advanced: What biochemical assays are suitable for studying its CYP inhibition potential?
Methodological Answer:
- CYP51 Inhibition Assay :
- Prepare microsomal fractions from Leishmania cultures.
- Incubate with test compound (0.1–100 µM) and substrate (e.g., lanosterol).
- Quantify metabolite formation via LC-MS/MS. Calculate IC₅₀ using nonlinear regression.
- Enzyme Kinetics : Perform Lineweaver-Burk analysis to determine inhibition mode (competitive/uncompetitive) .
Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?
Methodological Answer:
- Pyrazine Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 3-position to enhance target binding.
- Methylamine Substitution : Replace the methyl group with bulkier alkyl chains (e.g., ethyl, cyclopropyl) to improve metabolic stability.
- SAR Validation : Test analogs in enzymatic assays (e.g., IC₅₀ shifts ≥10-fold indicate critical substitutions) .
Advanced: What protocols validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
